Methylsulfinylmethyl 2-acetoxybenzoate is a compound of interest in the pharmaceutical field, particularly as a prodrug for aspirin. It is designed to enhance the bioavailability and therapeutic effects of aspirin by modifying its chemical structure. This compound belongs to a class of acetoxybenzoates that can undergo hydrolysis to release active pharmaceutical ingredients.
The compound is synthesized from methyl 2-acetoxybenzoate through various chemical methods. It has been studied for its potential applications in drug delivery systems and its pharmacokinetic properties.
Methylsulfinylmethyl 2-acetoxybenzoate is classified as an ester and a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion. In this case, it acts as a precursor to aspirin, which is widely used for its anti-inflammatory and analgesic properties.
The synthesis of methylsulfinylmethyl 2-acetoxybenzoate typically involves the reaction of methyl 2-acetoxybenzoate with dimethyl sulfoxide and sulfur-containing reagents. The general reaction can be described as follows:
The synthesis process may include steps such as:
Methylsulfinylmethyl 2-acetoxybenzoate has a molecular formula of C₉H₁₀O₄S, indicating it contains nine carbon atoms, ten hydrogen atoms, four oxygen atoms, and one sulfur atom. The structure features:
Methylsulfinylmethyl 2-acetoxybenzoate undergoes hydrolysis in neutral or alkaline conditions, leading to the formation of aspirin and other by-products. The hydrolysis reaction can be summarized as follows:
The kinetics of this hydrolysis reaction have been studied extensively, revealing that the rate of reaction is influenced by factors such as pH, temperature, and concentration of reactants. Studies indicate that hydrolysis occurs effectively at pH levels above 4, making it suitable for physiological conditions.
The mechanism by which methylsulfinylmethyl 2-acetoxybenzoate exerts its effects involves:
Research indicates that the release profile of aspirin from this prodrug can be modulated by varying the chemical structure of the ester, impacting its therapeutic efficacy.
Methylsulfinylmethyl 2-acetoxybenzoate has significant applications in pharmaceutical formulations:
Methylsulfinylmethyl 2-acetoxybenzoate (CAS RN: 76432-33-2) is a sulfur-containing ester derivative of acetylsalicylic acid (aspirin) with the molecular formula C11H12O5S and a molecular weight of 256.28 g/mol. Its structure features a sulfinyl group (–S(=O)–) linked to a methyl group and a methylene bridge (–CH2–) that forms the ester bond with the carboxylate of aspirin. This configuration imparts unique physicochemical properties, including a calculated log10 partition coefficient (octanol/water) of 0.11, indicating moderate hydrophilicity [6] [1]. The sulfinyl group enhances chemical stability while enabling controlled enzymatic hydrolysis. The ester linkage at the aspirin’s carboxylic acid group is designed for selective cleavage in physiological environments, releasing intact aspirin rather than salicylic acid [3]. Table 1 summarizes key identifiers.
Table 1: Chemical Identity of Methylsulfinylmethyl 2-Acetoxybenzoate
Property | Value |
---|---|
Systematic Name | Methylsulfinylmethyl 2-acetoxybenzoate |
CAS RN | 76432-33-2 |
Molecular Formula | C11H12O5S |
Molecular Weight | 256.28 g/mol |
SMILES Notation | CC(=O)Oc1ccccc1C(=O)OCS=O |
Log10 P (Octanol/Water) | 0.11 |
The compound was first synthesized in the early 1980s as part of a concerted effort to develop "true" aspirin prodrugs—derivatives that release intact aspirin in vivo rather than salicylic acid. Traditional aspirin esters (e.g., methyl 2-acetoxybenzoate) predominantly hydrolyze to salicylic acid, bypassing aspirin’s unique antiplatelet and anti-inflammatory mechanisms [8]. Researchers designed methylsulfinylmethyl 2-acetoxybenzoate using an activated ester strategy, where the methylsulfinylmethyl group functions as a biolabile promoiety. In vitro studies confirmed its hydrolysis in plasma yields aspirin as the primary product, not salicylate [3].
A landmark 1981 in vivo study in dogs demonstrated its status as a true prodrug: after administration, aspirin was detected in systemic circulation. This contrasted sharply with conventional esters and established the compound’s ability to traverse biological membranes intact before undergoing enzymatic activation [3]. The sulfinyl group’s electronic properties were critical, as analogs like methylthiomethyl and methylsulfonylmethyl esters showed divergent hydrolysis kinetics and reduced efficiency in aspirin release [9]. This development addressed a key limitation of earlier prodrugs that failed to deliver therapeutic aspirin concentrations.
This compound exemplifies advanced prodrug engineering to overcome pharmaceutical and pharmacokinetic challenges:
Table 2: Hydrolysis Pathways of Methylsulfinylmethyl 2-Acetoxybenzoate
pH Condition | Primary Cleavage Site | Initial Product | Final Product(s) | Mechanism |
---|---|---|---|---|
>4 (Neutral/Basic) | Ester bond | Aspirin + Sulfoxide | Salicylic acid, acetate | General base catalysis |
<4 (Acidic) | o-Acetyl group | Methylsulfinylmethyl salicylate | Salicylic acid, sulfoxide | Acid-catalyzed deacetylation |
The prodrug’s success inspired sulfur-containing analogs for other NSAIDs. Its integration into polymeric carriers like HEC demonstrates versatility, combining sustained release with reduced peak plasma concentrations (Cmax), thereby diminishing dose-related side effects [2]. Table 3 compares delivery systems.
Table 3: Evolution of Sulfur-Containing Aspirin Prodrug Platforms
Prodrug Type | Example Carrier/Linker | Release Mechanism | Key Advantage |
---|---|---|---|
Low MW Sulfur Esters | Methylsulfinylmethyl | Plasma esterases | True aspirin release |
Polymeric Conjugates | Hydroxyethyl cellulose-HEC | Enzymatic/chemical hydrolysis | Sustained release, reduced Cmax |
Nanostructured Assemblies | HEC-salicylate nanoparticles | Interfacial hydrolysis | Prolonged therapeutic duration |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0